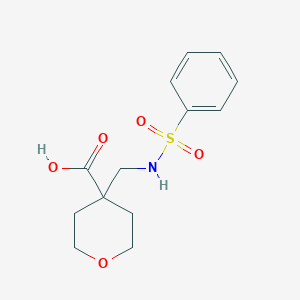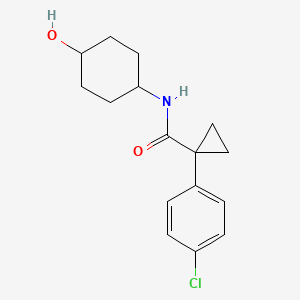![molecular formula C13H16ClNO4S B6646967 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)
1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The carboxylic acid group can be introduced through oxidation of an alkyl group on the cyclobutane ring.
- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Attachment of the Sulfonylamino Group:
- The sulfonylamino group is introduced by reacting the cyclobutane carboxylic acid with a sulfonyl chloride derivative of 4-chloro-2-methylphenyl.
- Reagents: Sulfonyl chloride, base (e.g., triethylamine), and solvent (e.g., dichloromethane).
Industrial Production Methods:
- Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation at the methyl group on the phenyl ring.
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the sulfonyl group to a sulfide.
- Reagents: Lithium aluminum hydride (LiAlH₄).
-
Substitution:
- Electrophilic aromatic substitution on the phenyl ring.
- Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
- Oxidizing agents: KMnO₄, CrO₃.
- Reducing agents: LiAlH₄.
- Substituting agents: Halogens, nitric acid.
Major Products:
- Oxidation products: Carboxylic acids.
- Reduction products: Sulfides.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug design due to its unique structural features.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent due to its sulfonylamino group, which is known to interact with various biological targets.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
- The sulfonylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
- The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function.
Pathways Involved:
- Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
- Receptor modulation: It may modulate receptor activity by interacting with binding sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
-
Formation of the Cyclobutane Ring:
- The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
- Conditions: UV light or high temperatures to facilitate the cycloaddition.
Comparison with Similar Compounds
- 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid.
- 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid.
Uniqueness:
- The cyclobutane ring provides a unique rigidity and spatial arrangement compared to cyclopentane and cyclohexane derivatives.
- The specific substitution pattern on the phenyl ring (4-chloro-2-methyl) offers distinct electronic and steric properties.
This detailed overview of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid highlights its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
1-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-7-10(14)3-4-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHTGKVCIPQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646992.png)
![1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
